2-Octadecanone
Overview
Description
2-Octadecanone, also known as hexadecyl methyl ketone, is an organic compound with the molecular formula C18H36O. It is a long-chain fatty ketone that is typically found in various natural sources, including some plant oils. This compound is characterized by its high molecular weight and hydrophobic nature, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octadecanone can be synthesized through several methods:
Fries Rearrangement: One common method involves the Fries rearrangement of phenyl stearate with aluminum chloride.
Reaction with Stearoyl Chloride: Another method involves the reaction of stearoyl chloride with phenol in the presence of aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of stearic acid followed by oxidation. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
2-Octadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound typically yields secondary alcohols. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl carbon. Reagents like Grignard reagents can be used to form tertiary alcohols.
Major Products:
Oxidation: Octadecanoic acid.
Reduction: 2-Octadecanol.
Substitution: Various tertiary alcohols depending on the nucleophile used.
Scientific Research Applications
2-Octadecanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various long-chain ketones and alcohols.
Biology: Studies have explored its role in cell membrane structure and function due to its hydrophobic nature.
Medicine: Research is ongoing into its potential use as a drug delivery agent, leveraging its ability to interact with lipid membranes.
Mechanism of Action
The mechanism of action of 2-Octadecanone primarily involves its interaction with lipid membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where it can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
2-Octadecanone can be compared with other long-chain ketones and fatty alcohols:
Octadecanol: Similar in structure but differs in functional group (alcohol vs. ketone). Octadecanol is more hydrophilic and has different applications in cosmetics and pharmaceuticals.
Octadecanoic Acid: The oxidized form of this compound, used extensively in the production of soaps and detergents.
Hexadecanone: A shorter chain analog with similar properties but different melting and boiling points.
Uniqueness: this compound’s unique combination of a long hydrophobic chain and a reactive carbonyl group makes it particularly versatile in both synthetic chemistry and industrial applications .
Properties
IUPAC Name |
octadecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLJQAWUAPNCJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224055 | |
Record name | 2-Octadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7373-13-9 | |
Record name | 2-Octadecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007373139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octadecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101084 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Octadecanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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